[1,2'-Binaphthalene]-1',3,4,4'-tetrone
Description
Properties
Molecular Formula |
C20H10O4 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(1,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O4/c21-17-10-16(19(23)14-8-4-2-6-12(14)17)15-9-18(22)20(24)13-7-3-1-5-11(13)15/h1-10H |
InChI Key |
VWKGKQHZJOUDKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Dichloro-[2,2'-binaphthalene]-1,1',4,4'-tetrone
One of the most direct synthetic routes to this compound involves the oxidation of binaphthalene derivatives to form the tetrone structure, followed by substitution reactions on the dichloro intermediate.
- Starting Material : 3,3'-Dichloro-[2,2'-binaphthalene]-1,1',4,4'-tetrone
- Key Reaction : Treatment with nucleophiles such as aziridine or dimethylamine to introduce substituents at the chloro positions.
- Conditions : Reactions typically occur in anhydrous tetrahydrofuran (THF) or dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures (up to 35 °C).
- Yields : Mono- and bis-substituted products can be obtained in yields ranging from 44% to 49% for aziridine substitution, and approximately 48% for dimethylamine substitution.
- Workup : Standard aqueous-organic partitioning, washing, drying over sodium sulfate, and purification by silica gel chromatography with ethyl acetate/hexane gradients.
This method is well-documented in the synthesis of functionalized binaphthoquinones, which are structurally related to this compound and provide a route to its derivatives.
Oxidative Coupling of Aminonaphthalene Precursors
Another approach involves the oxidative coupling of aminonaphthalene derivatives to form binaphthalene diamines, which can then be further oxidized or functionalized to yield tetrone structures.
- Reagents : Copper(II) chloride dihydrate (CuCl2·2H2O) as an oxidant in methanol under nitrogen atmosphere.
- Procedure : Aminonaphthalene derivatives are combined with benzylamine under controlled conditions to form biaryl diamines.
- Purification : Extraction with dichloromethane, drying, and flash column chromatography on silica gel.
- Yields : Moderate yields (~31%) for dimethoxy-substituted binaphthalene diamines, which serve as intermediates for further oxidation to tetrone compounds.
This method is valuable for preparing substituted binaphthalene frameworks that can be elaborated into tetrone derivatives.
Carbamate Formation and Reduction Route
A more elaborate synthetic sequence involves the formation of carbamate esters from binaphthalene diamines, followed by reduction to yield N,N-dimethylated binaphthyl diamines, which are potential precursors to tetrone compounds.
- Step 1: Carbamate Formation
- React (R)-(+)-1,1'-binaphthyl-2,2'-diamine with ethyl chloroformate in dichloromethane at 0 °C to room temperature in the presence of pyridine.
- The reaction proceeds to form (R)-[1,1'-binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester with high yield (~98%).
- Step 2: Reduction
- The carbamate ester is reduced with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran under reflux conditions.
- Workup involves careful quenching with water and sodium hydroxide, filtration through celite, and purification by rotary evaporation.
- The resulting (R)-N,N-dimethyl-1,1'-binaphthyldiamine is obtained in excellent yield (~98%).
This sequence provides a robust method to access functionalized binaphthalene diamines, which can be further oxidized to the tetrone structure.
Comparative Data Table of Preparation Methods
Analysis and Research Findings
- The substitution method on dichloro tetrone intermediates provides direct access to functionalized tetrone derivatives with moderate to good yields. This approach is favored for introducing nucleophilic substituents at specific positions on the binaphthalene core.
- Oxidative coupling methods are useful for constructing the binaphthalene framework but generally yield intermediates requiring further oxidation to achieve the tetrone structure.
- The carbamate formation followed by reduction is a highly efficient method for preparing N,N-dimethylated binaphthyldiamines, which can serve as key intermediates in the synthesis of tetrone derivatives.
- Reaction conditions such as inert atmosphere, temperature control, and careful workup are critical for high yields and purity.
- Purification typically involves silica gel chromatography with gradients of ethyl acetate and hexane, ensuring isolation of pure compounds.
- Literature emphasizes the importance of rigorous hazard assessment and adherence to safety protocols during these syntheses due to the use of reactive and potentially hazardous reagents like lithium aluminum hydride and ethyl chloroformate.
Chemical Reactions Analysis
Types of Reactions: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the tetrone into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: Research has explored the potential of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone derivatives as therapeutic agents. These compounds have shown promise in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its quinone derivatives can act as electron acceptors in redox reactions, influencing oxidative stress pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituted Binaphthalene Tetrones
3’,8,8’-Trimethoxy-3-piperidyl-2,2’-binaphthalene-1,1’,4,4’-tetrone
- Structure : Methoxy and piperidyl substituents at the 3’,8,8’-positions.
- Bioactivity : Exhibits strong binding to pks-13 (-26.86 kcal/mol) and ATP synthase (-28.77 kcal/mol), critical targets for antimycobacterial activity. The piperidyl group enhances solubility and target affinity .
- Source : Synthesized or isolated from microbial extracts (e.g., Ircinia sponge-associated bacteria) .
5,5',8,8'-Tetrahydroxy-3,3'-dimethyl-2,2'-binaphthalene-1,1',4,4'-tetrone
- Structure : Hydroxy and methyl groups at 5,5',8,8'- and 3,3'-positions, respectively.
- Bioactivity: Demonstrates potent antioxidant activity (DPPH assay IC₅₀ ~1.045 mg/ml), attributed to phenolic hydroxyl groups enabling radical scavenging .
- Source: Isolated from Madhuca longifolia ethanolic extracts .
3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone
- Structure : Hydroxy group at the 3'-position.
- Properties: Molecular weight 330.29 g/mol (C₂₀H₁₀O₅).
4(3,3'bis(dimethylamino)-[2,2'binaphthalene]-1,1',4,4'tetrone)
Non-Binaphthalene Tetrones
Pyromellitic Anhydride (1,2,4,5-Benzenetetracarboxylic Dianhydride)
- Structure : Single benzene ring with four ketone groups.
- Applications : Primarily used in polymer synthesis (e.g., polyimides), contrasting with bioactive binaphthalene tetrones .
1,1',2,2'-Tetraphenyl-4,4'-bipyrazolidine-3,3',5,5'-tetrone
Comparative Data Tables
Table 1: Key Physicochemical Properties
Table 2: Molecular Docking and Bioactivity Data
Key Findings and Implications
Substituent Effects : Electron-donating groups (e.g., methoxy, piperidyl) enhance target binding in enzymatic inhibition, while hydroxy groups improve antioxidant capacity .
Structural Rigidity: Binaphthalene tetrones offer planar, conjugated systems ideal for intercalation or π-π interactions, unlike non-aromatic tetrones (e.g., bipyrazolidines) .
Synthetic Accessibility : Derivatives like the 3’-piperidyl-methoxy compound are synthetically tunable, whereas natural derivatives (e.g., from Madhuca) may require complex extraction .
Biological Activity
[1,2'-Binaphthalene]-1',3,4,4'-tetrone is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of binaphthalene derivatives known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized by its tetrone functional groups that contribute to its reactivity and biological properties. Its chemical structure can be represented as follows:
This structure indicates the presence of two naphthalene units and four carbonyl groups, which are crucial for its interaction with biological molecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value in the low micromolar range, indicating potent antiproliferative activity .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity:
- Bacterial Inhibition : Studies indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
- Fungal Activity : It demonstrated antifungal properties against common pathogens like Candida albicans, suggesting a broad-spectrum antimicrobial potential .
Data Summary
| Biological Activity | Test Organism/Cell Line | IC50/MIC Values |
|---|---|---|
| Anticancer (MCF-7) | Human Breast Cancer | Low µM range |
| Anticancer (A549) | Human Lung Cancer | Low µM range |
| Antimicrobial | Staphylococcus aureus | MIC: 16 µg/mL |
| Antifungal | Candida albicans | MIC: 32 µg/mL |
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of this compound on human cancer cell lines. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial and fungal strains. The compound exhibited significant antibacterial and antifungal activities compared to control groups. The study concluded that this compound could be a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
